3-羟基-2'-甲氧基黄酮

描述

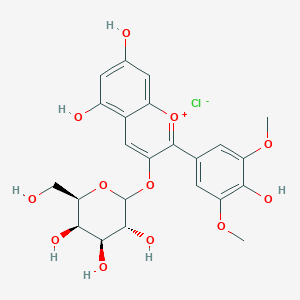

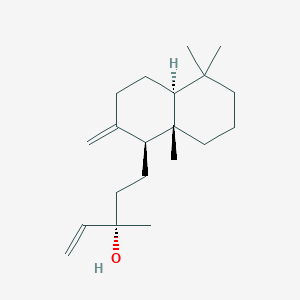

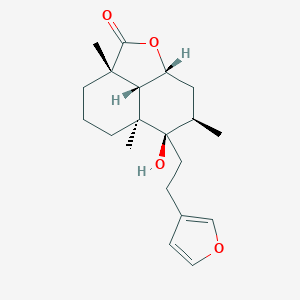

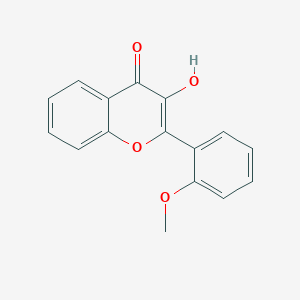

3-Hydroxy-2’-methoxyflavone is a chemical compound with the molecular formula C16H12O4 . It is a derivative of 3-hydroxyflavone, which is the backbone of all flavonols, a type of flavonoid . This compound is synthetic and not found naturally in plants .

Synthesis Analysis

The synthesis of 3-hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, involves a reaction with 3-hydroxyflavone or 3-hydroxybenzoflavone in acetone, with the addition of K2CO3 and methyl iodide . The mixture is then refluxed for 24 hours .Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2’-methoxyflavone has been studied and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .Chemical Reactions Analysis

3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, are known for their excited-state intramolecular proton transfer (ESIPT) effects . The ESIPT process can be influenced by the hydrophobic microenvironment, solvents, the presence of metal ions, and proteins with α-helix structures .Physical And Chemical Properties Analysis

3-Hydroxy-2’-methoxyflavone has a molecular weight of 268.264 Da . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用

抗病毒活性:结构类似于3-羟基-2'-甲氧基黄酮的4'-羟基-3-甲氧基黄酮表现出强大的抗病毒活性,对小肠病毒等多种病毒,包括脊髓灰质炎病毒和鼻病毒具有高活性。羟基和甲氧基等关键结构特征有助于它们对这些病毒的高活性(De Meyer et al., 1991)。

天然存在和合成:3-羟基-4'-甲氧基黄酮,是3-羟基-2'-甲氧基黄酮的一种变体,在泽奇米莱蒂亚的花中被发现,表明其天然存在并提供了有关其合成的见解(Parvez & Ogbeide, 1990)。

抗真菌性能:从3-羟基-2'-甲氧基黄酮衍生出的新的3-羟基-2-甲氧基黄烷酮,显示出对常见的土壤和种子真菌的有希望的抗真菌活性,这些真菌可能对人类具有病原性。这些化合物,特别是顺式-3-乙酰氧基-2,6-二甲氧基黄烷酮,对真菌生长表现出强大的抑制作用(Bernini et al., 2008)。

光物理性能:对黄酮类化合物的研究,包括3-甲氧基黄酮,揭示了其独特的光物理行为,3-甲氧基衍生物显示出减少的三重态形成,并被确定为1,4-双自由基。这些发现对于在光物理应用中利用这类化合物具有重要意义(Christoff et al., 1996)。

构象分析与生物活性:对3-甲氧基黄酮的几何结构和分子结构进行了研究,以评估其生物活性与结构之间的关系。这项研究提供了有关这类黄酮的分子构象如何影响其生物功能的见解(Cornard et al., 1995)。

振动研究以获取结构见解:对3-羟基黄酮和3-甲氧基黄酮的分子结构进行了调查,提供了有关它们在不同物理状态下构象变化的见解,这对于理解它们的功能性质至关重要(Cornard et al., 1995)。

核磁共振数据对生物效应的影响:对黄酮类化合物的甲基化,包括3-羟基-2'-甲氧基黄酮,增强了它们的代谢稳定性和膜通透性,提高了口服生物利用度。这些效应对于它们在人类健康和疾病中的作用具有重要意义(Lee et al., 2008)。

光氧化机制:对3-羟基黄酮的研究,包括3-羟基-2'-甲氧基黄酮等变体,提供了光氧化反应的详细机制,这对于它们在激光技术中的应用和理解质子转移反应至关重要(Studer et al., 1989)。

作用机制

Target of Action

3-Hydroxy-2’-methoxyflavone, a derivative of 3-hydroxyflavone (also known as flavonols), is a class of excited-state intramolecular proton transfer (ESIPT) molecules . The primary targets of this compound are biological macromolecules that offer a cellular hydrophobic microenvironment . This environment plays a significant role in promoting the process and effects of ESIPT .

Mode of Action

The interaction of 3-Hydroxy-2’-methoxyflavone with its targets involves the process of ESIPT . This process can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The hydrophobic microenvironment promotes the ESIPT effects, resulting in dual emission .

Biochemical Pathways

The biochemical pathways affected by 3-Hydroxy-2’-methoxyflavone are related to the ESIPT process . The compound’s interaction with its targets can enhance or control the fluorescence emission of 3HF effectively . This makes 3HF a promising scaffold for the development of fluorescent imaging in cells .

Pharmacokinetics

It is known that the compound’s lipophilicity, due to its methoxy groups, may affect its biological activities .

Result of Action

The molecular and cellular effects of 3-Hydroxy-2’-methoxyflavone’s action are primarily related to its ESIPT effects . These effects result in dual emission, making 3HF a promising scaffold for the development of fluorescent imaging in cells .

Action Environment

The action of 3-Hydroxy-2’-methoxyflavone is influenced by the hydrophobic microenvironment within cells . This environment can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The role of the hydrophobic microenvironment is of significant importance in promoting the process and effects of ESIPT .

未来方向

3-Hydroxyflavone derivatives, including 3-Hydroxy-2’-methoxyflavone, have received much attention recently due to their potential applications in fluorescent imaging in cells . Their ESIPT effects can be regulated to enhance or control their fluorescence emission, making them promising candidates for the development of novel fluorescent sensors .

属性

IUPAC Name |

3-hydroxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-8-4-3-7-11(12)16-15(18)14(17)10-6-2-5-9-13(10)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPCFBOJEWSFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342115 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29219-03-2 | |

| Record name | 3-HYDROXY-2'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。